4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane is an organic compound with the molecular formula C22H21BO3 and a molecular weight of 344.21134 g/mol . This compound is known for its unique structure, which includes a naphthobenzofuran core and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane typically involves the reaction of a naphthobenzofuran derivative with a boronic ester. One common method includes the use of a palladium-catalyzed borylation reaction, where the naphthobenzofuran derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted naphthobenzofuran derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations. The naphthobenzofuran core provides a rigid and planar structure, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity but lacking the naphthobenzofuran core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the naphthobenzofuran core.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features a benzothiadiazole core, offering different electronic properties.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-1-yl-1,3,2-dioxaborolane lies in its combination of the naphthobenzofuran core and the boronic ester moiety. This structure provides enhanced stability, reactivity, and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C22H21BO3 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)17-10-7-11-18-20(17)16-12-14-8-5-6-9-15(14)13-19(16)24-18/h5-13H,1-4H3 |
InChI Key |
MXHZLRCUZCADFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
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